

2-Methylphenethylamine hydrochloride salt synthesis and properties

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Compound of Interest

Compound Name: 2-Methylphenethylamine

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An In-depth Technical Guide on **2-Methylphenethylamine** Hydrochloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methylphenethylamine** hydrochloride, a compound of interest in neuroscience and pharmacology. The document details a feasible synthetic route for its preparation and outlines its key physicochemical and pharmacological properties. A significant focus is placed on its interaction with the trace amine-associated receptor 1 (TAAR1) and its effects on dopamine and norepinephrine transporters. This guide consolidates available data into structured tables, provides detailed experimental methodologies for key assays, and includes visualizations of relevant biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

2-Methylphenethylamine (2-MPEA) is a substituted phenethylamine and a structural isomer of amphetamine.^[1] As with other compounds in this class, it exhibits psychoactive properties, primarily through its interaction with monoamine systems in the central nervous system. The hydrochloride salt of **2-methylphenethylamine** is a common form for research and handling due to its increased stability and solubility in aqueous solutions.^[2] This guide aims to provide a

detailed technical resource on the synthesis, properties, and pharmacological profile of **2-methylphenethylamine** hydrochloride.

Synthesis of 2-Methylphenethylamine Hydrochloride

A viable and commonly referenced method for the synthesis of phenethylamines is the reduction of the corresponding phenylacetonitrile (benzyl cyanide). In the case of **2-methylphenethylamine**, the precursor is 2-methylbenzyl cyanide (also known as o-tolylacetonitrile).

Synthesis of the Free Base

The primary reaction is the catalytic hydrogenation of 2-methylbenzyl cyanide. This method is analogous to the synthesis of other substituted phenethylamines.^[3]

Reaction:

Experimental Protocol:

A detailed experimental protocol for a similar reaction, the synthesis of β -phenylethylamine from benzyl cyanide, is provided by Organic Syntheses, and can be adapted for **2-methylphenethylamine**.^[4]

- Apparatus: A high-pressure hydrogenation apparatus (bomb) is required.
- Materials:
 - 2-Methylbenzyl cyanide (o-tolylacetonitrile)
 - Raney nickel catalyst
 - Anhydrous methanol
 - Ammonia gas
 - Hydrogen gas
- Procedure:

1. Prepare a solution of 10 N methanolic ammonia by saturating anhydrous methanol with ammonia gas at 0°C.
2. In the high-pressure hydrogenation bomb, combine 2-methylbenzyl cyanide dissolved in the 10 N methanolic ammonia. The ratio of ammonia to the cyanide should be at least 5:1 to minimize the formation of secondary amines.
3. Add a suspension of Raney nickel catalyst to the bomb.
4. Seal the bomb and introduce hydrogen gas to a pressure of 500-1000 psi.
5. Heat the bomb to 100-125°C and begin shaking to ensure proper mixing. The reaction is typically complete when hydrogen absorption ceases (approximately 2 hours).
6. Cool the bomb, vent the excess hydrogen, and carefully open it.
7. Filter the reaction mixture to remove the Raney nickel catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry.
8. Remove the methanol and ammonia from the filtrate by distillation.
9. The remaining residue is **2-methylphenethylamine**, which can be further purified by vacuum distillation.

Formation of the Hydrochloride Salt

The free base can be converted to the hydrochloride salt to improve its stability and handling properties.

Reaction:

Experimental Protocol:

- Dissolve the purified **2-methylphenethylamine** free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
- Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).

- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration.
- Wash the crystals with the anhydrous solvent to remove any unreacted starting material.
- Dry the **2-methylphenethylamine** hydrochloride crystals under vacuum.

Physicochemical Properties

A summary of the known physicochemical properties of **2-methylphenethylamine** and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of **2-Methylphenethylamine** and its Hydrochloride Salt

Property	2-Methylphenethylamine	2-Methylphenethylamine Hydrochloride
Molecular Formula	C ₉ H ₁₃ N	C ₉ H ₁₄ ClN[5]
Molecular Weight	135.21 g/mol [6]	171.67 g/mol [7][8]
Appearance	Clear colorless liquid at room temp[1]	White to Off-White Solid[8]
Boiling Point	97 °C at 5 mmHg[1]	Not applicable
Density	0.96 g/cm ³ [1]	Not available
Solubility	Not miscible or difficult to mix with water[9]	Soluble in water[2]
CAS Number	55755-16-3[1]	55755-18-5[7][8]

Pharmacological Properties

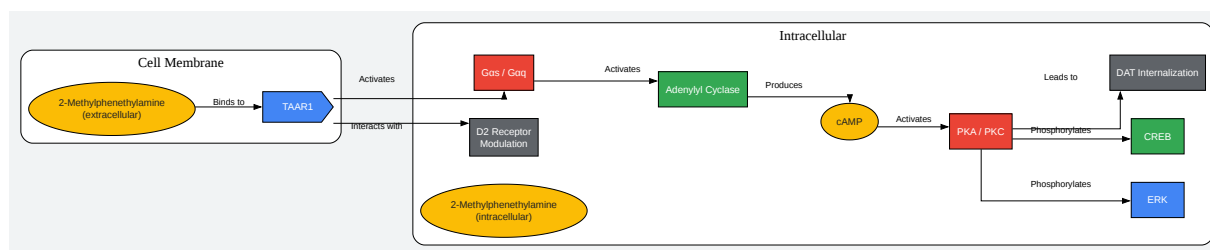
2-Methylphenethylamine is a pharmacologically active compound that primarily interacts with the monoaminergic system. Its main mechanisms of action are as a TAAR1 agonist and as a substrate for monoamine transporters.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

2-Methylphenethylamine is an agonist of the human trace amine-associated receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor (GPCR) that modulates the activity of monoamine systems.

TAAR1 Signaling Pathway:

Activation of TAAR1 by an agonist like **2-methylphenethylamine** initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to G α s and G α q proteins.[10] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7][11][12] Elevated cAMP levels activate protein kinase A (PKA) and protein kinase C (PKC).[3][13] These kinases then phosphorylate downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK).[11][13] TAAR1 activation can also lead to the internalization of the dopamine transporter (DAT) through a PKC-dependent mechanism.[3] Furthermore, TAAR1 can form heterodimers with the dopamine D2 receptor, modulating its signaling.[3]



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Caption: TAAR1 Signaling Pathway initiated by **2-Methylphenethylamine**.

Interaction with Monoamine Transporters

2-Methylphenethylamine acts as a substrate-type releaser at both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a preference for NET.^[14] This means it is transported into the presynaptic neuron by these transporters, and in turn, promotes the efflux of dopamine and norepinephrine from the neuron into the synaptic cleft.

Table 2: Pharmacological Actions of **2-Methylphenethylamine**

Target	Action
TAAR1	Agonist ^[1]
Dopamine Transporter (DAT)	Substrate-type releaser ^[14]
Norepinephrine Transporter (NET)	Substrate-type releaser (preferred over DAT) ^[14]

Experimental Protocols for Pharmacological Assays

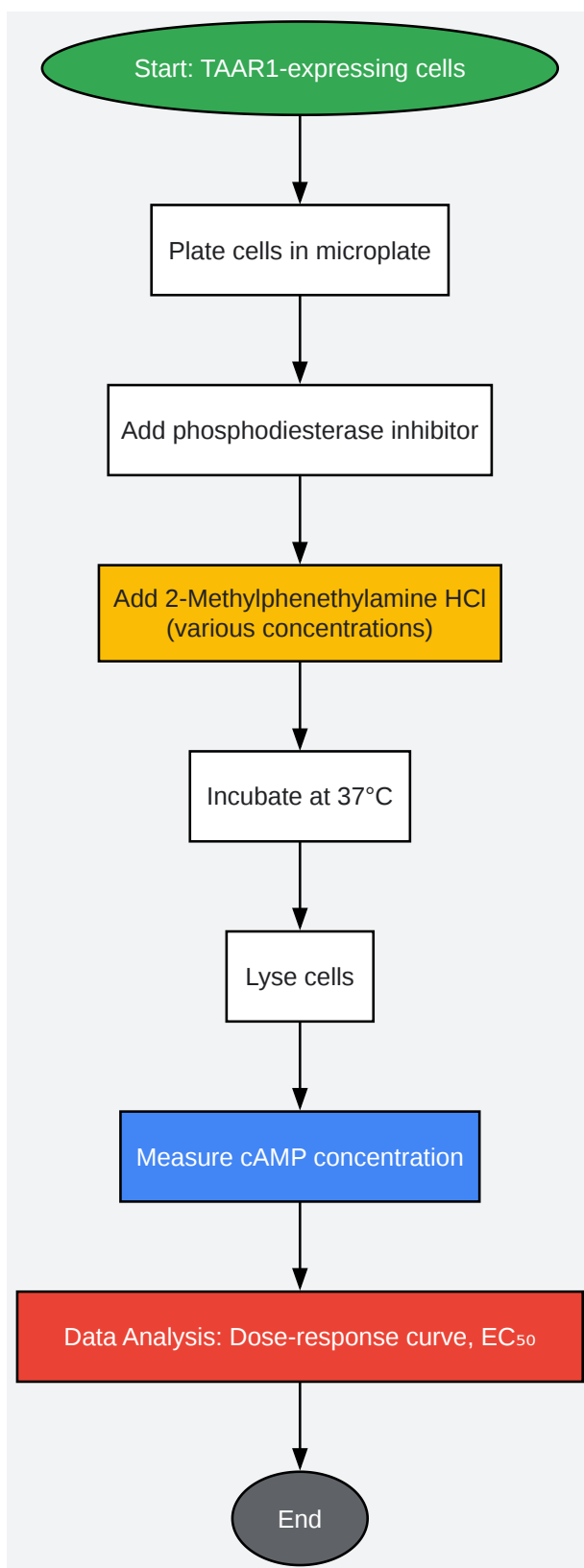
The following are generalized protocols for key experiments to characterize the pharmacological activity of **2-methylphenethylamine**.

TAAR1 Agonist Activity Assay (cAMP Accumulation)

This functional assay measures the ability of a compound to stimulate TAAR1 and produce the second messenger cAMP.

- Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing human TAAR1.
- Assay Procedure:
 1. Plate the cells in a suitable microplate format.
 2. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

3. Add varying concentrations of **2-methylphenethylamine** hydrochloride to the cells.
 4. Incubate for a specified time (e.g., 30 minutes) at 37°C.
 5. Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).
- Data Analysis: Plot the cAMP concentration against the log of the **2-methylphenethylamine** concentration to generate a dose-response curve and determine the EC₅₀ value.



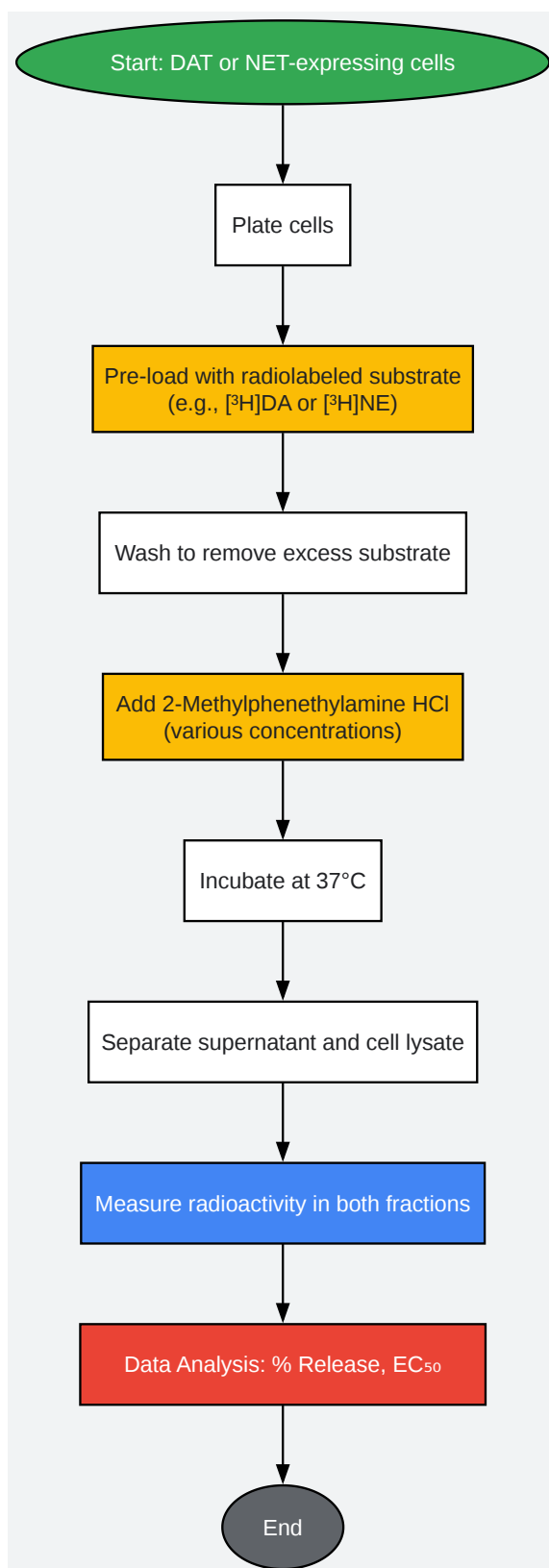
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Caption: Experimental workflow for TAAR1 agonist activity assay.

Monoamine Transporter Release Assay

This assay determines the ability of a compound to induce the release of a pre-loaded radiolabeled substrate from cells expressing DAT or NET.^[14]

- Cell Culture: Use a cell line (e.g., HEK293) stably expressing human DAT or NET.
- Assay Procedure:
 1. Plate the cells in a suitable microplate format.
 2. Pre-load the cells by incubating them with a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET).
 3. Wash the cells to remove the excess radiolabeled substrate.
 4. Add varying concentrations of **2-methylphenethylamine** hydrochloride to the cells.
 5. Incubate for a short period (e.g., 10-30 minutes) at 37°C.
 6. Collect the supernatant (extracellular medium).
 7. Lyse the cells to collect the intracellular content.
 8. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
- Data Analysis: Calculate the percentage of the total pre-loaded substrate that was released into the supernatant for each concentration of **2-methylphenethylamine**. Plot this against the log of the concentration to determine the EC₅₀ for release.



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Caption: Experimental workflow for monoamine transporter release assay.

Conclusion

2-Methylphenethylamine hydrochloride is a valuable research tool for investigating the complexities of the monoaminergic system. Its dual action as a TAAR1 agonist and a monoamine transporter substrate makes it a compound of interest for understanding the modulation of dopamine and norepinephrine signaling. This guide provides a foundational resource for its synthesis and pharmacological characterization, aiming to support further research and development in the fields of neuroscience and drug discovery.

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